molecular formula C26H36O2P2 B2891055 (2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2634687-61-7

(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B2891055
CAS No.: 2634687-61-7
M. Wt: 442.52
InChI Key: NJRKBHDYCXLDKH-UFDDTGEXSA-N
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Description

The compound (2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a chiral bibenzooxaphosphole derivative characterized by its stereospecific configuration (2R,2'R,3R,3'R) and substituents: tert-butyl groups at the 3,3' positions and ethyl groups at the 2,2' positions. The compound is typically a white or off-white solid with a purity ≥95%, stored at -20°C for research purposes (non-human applications) .

Bibenzooxaphospholes are valued in asymmetric catalysis due to their rigid, chiral frameworks. The tert-butyl and ethyl substituents enhance steric bulk and electronic effects, influencing reactivity and enantioselectivity in catalytic processes .

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O2P2/c1-9-21-27-19-15-11-13-17(23(19)29(21)25(3,4)5)18-14-12-16-20-24(18)30(26(6,7)8)22(10-2)28-20/h11-16,21-22H,9-10H2,1-8H3/t21-,22-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRKBHDYCXLDKH-UFDDTGEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:

    Formation of the Oxaphosphole Ring: This step involves the reaction of a suitable diol with a phosphorus trihalide under controlled conditions to form the oxaphosphole ring.

    Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired enantiomerically pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation and hydroformylation reactions, providing high enantioselectivity.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to induce chirality is crucial in the development of drugs with specific biological activities.

Medicine

In medicine, the compound is used in the synthesis of chiral drugs. Its high enantioselectivity ensures that the desired enantiomer of a drug is produced, which is essential for the drug’s efficacy and safety.

Industry

In the industrial sector, (2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale chemical processes.

Mechanism of Action

The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment provided by the ligand induces enantioselectivity in the reactions.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 2,2',3,3' positions and aromatic moieties. These variations impact molecular weight, steric demand, and functional applications:

Table 1: Structural and Physical Properties of Analogous Compounds
Compound Name (CAS) Substituents (2,2'; 3,3') Molecular Weight Purity Application/Notes References
Target Compound (2213449-78-4) Ethyl; tert-Butyl 526.68 ≥95% Research (asymmetric catalysis)
Di(pentan-3-yl) analog (2213449-78-4) Pentan-3-yl; tert-Butyl 526.68 ≥95% Research (structural studies)
Bis(2,6-dimethoxyphenyl) analog (1435940-21-8) 2,6-Dimethoxyphenyl; tert-Butyl 658.71 ≥97% Asymmetric hydrogenation/additions
Methyl/tert-Butyl analog (2207601-10-1) Methyl; tert-Butyl 412.45 ≥97% Ligand design
Dimethylamino analog (N/A) Dimethylamino; tert-Butyl 397.47 N/A Catalyst intermediate
Key Observations:
  • Steric Effects : Bulky substituents like 2,6-dimethoxyphenyl (MW 658.71) increase steric hindrance, enhancing enantioselectivity in asymmetric hydrogenation .
  • Solubility: Ethyl and pentan-3-yl substituents improve solubility in nonpolar solvents compared to aromatic groups .
  • Catalytic Efficiency : The bis(2,6-dimethoxyphenyl) analog demonstrates superior performance in asymmetric catalysis due to electron-donating methoxy groups stabilizing transition states .

Biological Activity

The compound (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a member of the oxaphosphole class of compounds. This article aims to explore its biological activities based on existing literature and research findings.

  • Molecular Formula : C26H36O2P2
  • Molecular Weight : 442.51 g/mol
  • CAS Number : 2634687-61-7
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxaphosphole derivatives. For instance:

  • The compound exhibited significant antibacterial activity against various strains of bacteria. In particular, it showed effectiveness with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
  • The antifungal activity was also noted but was less pronounced compared to its antibacterial effects.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the compound's effects on cell viability:

  • The compound demonstrated varying levels of cytotoxicity across different cell lines. For example, it was found to have a half-maximal inhibitory concentration (IC50) indicating moderate toxicity in certain assays .
  • Specific studies reported that the compound had a CC50 (cytotoxic concentration for 50% of cells) that varied significantly depending on the cell type used for testing.

Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of various oxaphosphole derivatives. The results indicated that:

  • Compound Efficacy : The compound was effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The proposed mechanism involved disruption of bacterial membrane integrity leading to cell lysis .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving embryonic bovine lung cells:

  • The compound was tested at various concentrations, revealing a dose-dependent decrease in cell viability.
  • Notably, it exhibited lower toxicity compared to other compounds in the same class .

Data Tables

Parameter Value
Molecular FormulaC26H36O2P2
Molecular Weight442.51 g/mol
CAS Number2634687-61-7
Antibacterial MIC (S. aureus)16–32 µg/mL
Antifungal MIC (C. albicans)128 µg/mL
CC50 (EBL cells)Varies by concentration

Q & A

Q. What experimental methods are recommended to confirm the stereochemical configuration of this compound?

To verify the stereochemistry, use single-crystal X-ray diffraction (XRD) to resolve the absolute configuration. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can assess enantiomeric excess (>90% ee as reported in literature) . Nuclear Overhauser Effect (NOE) NMR experiments may further corroborate spatial arrangements of substituents like tert-butyl and ethyl groups.

Q. What storage conditions are critical to preserve the compound’s stability during experiments?

The compound is air-sensitive and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in flame-sealed ampules or Schlenk flasks. Avoid exposure to light, as its tetrahydro-bibenzooxaphosphole core may degrade under prolonged UV/visible radiation .

Q. How can researchers ensure purity for catalytic applications?

Purify via column chromatography using deoxygenated solvents (e.g., hexane/ethyl acetate) under inert conditions. Confirm purity (>95%) via ³¹P NMR to detect phosphine oxide impurities, which can reduce catalytic activity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (tert-butyl vs. ethyl) influence catalytic performance in asymmetric synthesis?

The tert-butyl groups enhance steric bulk, favoring enantioselectivity in asymmetric cross-couplings, while ethyl substituents modulate electron density at the phosphorus center. Computational studies (DFT) can predict ligand-substrate interactions. For example, WingPhos derivatives with tert-butyl groups achieved >99% ee in anthracene-based couplings . Compare kinetic data (e.g., turnover frequency) for substituted variants to optimize reaction outcomes.

Q. What experimental strategies resolve contradictions in enantioselectivity data across different reaction systems?

Contradictions may arise from solvent polarity or substrate steric demands. Systematically vary solvents (e.g., toluene vs. THF) and temperatures while monitoring enantiomeric ratios via chiral GC/MS. For example, polar solvents may disrupt non-covalent interactions critical for selectivity . Cross-reference with crystallographic data to identify conformational flexibility in the ligand backbone .

Q. How can researchers design kinetic experiments to probe the ligand’s role in transition-metal-catalyzed reactions?

Conduct rate studies under pseudo-first-order conditions with controlled metal/ligand ratios (e.g., Pd:ligand = 1:2). Use in situ ³¹P NMR to track ligand coordination dynamics. Compare turnover numbers (TON) and activation parameters (ΔH‡, ΔS‡) for reactions with and without the ligand to isolate its contribution .

Data Analysis and Methodological Challenges

Q. What analytical techniques are essential for characterizing degradation products during catalysis?

Combine high-resolution mass spectrometry (HRMS) with ³¹P NMR to identify oxidized phosphine species (e.g., phosphine oxides). LC-MS with ion-trap detectors can isolate trace byproducts. For air-sensitive samples, use glovebox-compatible autosamplers .

Q. How can computational modeling guide the design of derivatives with improved catalytic activity?

Perform DFT calculations (e.g., Gaussian 16) to map the ligand’s HOMO/LUMO levels and predict binding affinities to transition metals (e.g., Pd, Ni). Molecular dynamics simulations can assess conformational stability under reaction conditions. Validate predictions by synthesizing analogs with modified substituents (e.g., pentan-3-yl groups) and testing their catalytic efficiency .

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